Fluazinam is a highly lipophilic dinitroaniline-derivative that functions as a potent uncoupler of oxidative phosphorylation in mitochondrial respiration (FRAC Group 29). As a multi-site contact active ingredient, it exhibits exceptional baseline toxicity against a broad spectrum of phytopathogenic oomycetes and fungi, particularly Phytophthora and Sclerotinia species. For procurement and agrochemical formulation, Fluazinam is prioritized for its extremely low effective concentration (EC50) requirements, its strong affinity for soil binding which minimizes environmental leaching risks, and its distinct non-systemic mechanism that mitigates the rapid resistance development commonly seen with single-site inhibitors [1].
Substituting Fluazinam with single-site systemic fungicides, such as the phenylamide metalaxyl or the SDHI boscalid, exposes formulations to severe field resistance risks; these alternatives often experience rapid efficacy drops against mutated pathogenic strains under field selection pressure [1]. Conversely, replacing Fluazinam with older multi-site protectants like mancozeb requires drastically higher application rates to achieve comparable disease control, which increases raw material volume requirements, handling costs, and environmental loading [2]. Fluazinam’s specific biochemical role—interrupting energy production via protonation/deprotonation cycles while reacting with thiols—cannot be replicated by standard substitutes, making it an essential precursor for low-dose, high-reliability resistance management programs [1].
In comparative agar dilution assays against 151 field isolates of Sclerotinia sclerotiorum, Fluazinam demonstrated extreme potency with EC50 values ranging from 0.001 to 0.002 µg/ml. In stark contrast, the SDHI fungicide boscalid required 0.068 to 0.219 µg/ml, and thiophanate-methyl required 1.23 to 2.15 µg/ml to achieve the same 50% growth reduction [1].
| Evidence Dimension | Mycelial growth inhibition (EC50) |
| Target Compound Data | 0.001 - 0.002 µg/ml (Fluazinam) |
| Comparator Or Baseline | 0.068 - 0.219 µg/ml (Boscalid); 1.23 - 2.15 µg/ml (Thiophanate-methyl) |
| Quantified Difference | Fluazinam is approximately 34x to 100x more potent than boscalid, and over 600x more potent than thiophanate-methyl. |
| Conditions | In vitro agar dilution method with discriminatory concentrations on field isolates. |
Allows agrochemical formulators to achieve high field efficacy at drastically lower active ingredient concentrations, optimizing cost-per-acre and formulation payload.
When evaluating the suppression of zoospore motility across three Phytophthora species (P. capsici, P. citrophthora, P. parasitica), Fluazinam exhibited the highest sensitivity among tested compounds, yielding EC50 and EC90 values of <0.001 µg/ml. The comparator, fosetyl-Al, was the least sensitive, requiring 299 to 334 µg/ml to reach the EC50 threshold [1].
| Evidence Dimension | Zoospore motility inhibition (EC50) |
| Target Compound Data | <0.001 µg/ml (Fluazinam) |
| Comparator Or Baseline | 299 - 334 µg/ml (Fosetyl-Al) |
| Quantified Difference | Fluazinam is >299,000 times more active at inhibiting zoospore motility than fosetyl-Al. |
| Conditions | In vitro motility assay evaluating encysted zoospores of three Phytophthora species. |
Demonstrates Fluazinam's critical value in preventive formulations where arresting initial spore motility is the primary mechanism for preventing crop infection.
Field population studies of Phytophthora infestans exposed to multiple fungicide applications within a single season revealed that metalaxyl induced rapid directional selection toward resistance and significantly reduced the genotypic diversity of the population. In contrast, populations exposed to Fluazinam showed no significant changes in frequency distribution (P > 0.05) or shifts in median sensitivity, confirming its stability as a multi-site uncoupler [1].
| Evidence Dimension | Shift in sensitivity distributions (Resistance Selection) |
| Target Compound Data | No directional selection; stable EC50 frequency distribution (P > 0.05) |
| Comparator Or Baseline | Metalaxyl (Significant directional selection toward resistance and reduced genetic diversity) |
| Quantified Difference | Fluazinam maintains baseline population sensitivity under field pressure, whereas metalaxyl rapidly selects for resistant clonal lineages. |
| Conditions | Field evaluation of P. infestans populations at the center of origin under natural growing conditions over a single season. |
Guarantees long-term commercial viability and reduces the risk of product failure in regions with high disease pressure and established single-site fungicide resistance.
Because Fluazinam inhibits zoospore motility at concentrations below 0.001 µg/ml, it is a highly effective choice for preventive spray formulations targeting Phytophthora infestans (late blight) in potatoes and tomatoes, where stopping initial spore germination is the critical intervention point[1].
Given its multi-site uncoupling mechanism and lack of directional resistance selection, Fluazinam is strongly recommended as a rotational or foundational active ingredient in regions where Sclerotinia sclerotiorum has developed tolerance to single-site SDHIs (like boscalid) or benzimidazoles (like thiophanate-methyl) [2].
For formulators looking to reduce the total volume of active ingredients per hectare, Fluazinam's extreme in vitro potency (50-100x greater than boscalid) allows for highly concentrated, low-application-rate products, optimizing logistics and reducing environmental chemical loading compared to bulky protectants like mancozeb [2].
Corrosive;Irritant;Health Hazard;Environmental Hazard